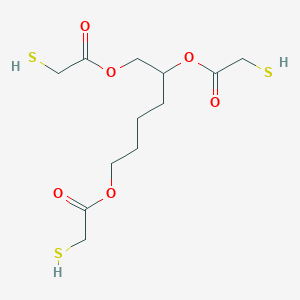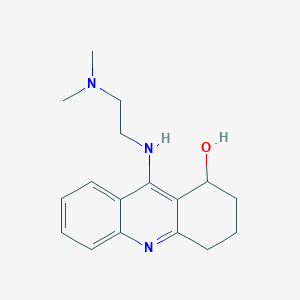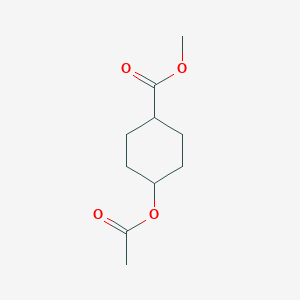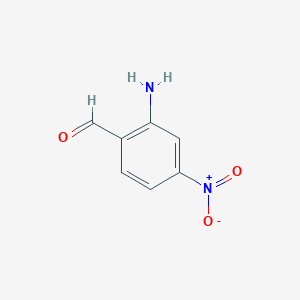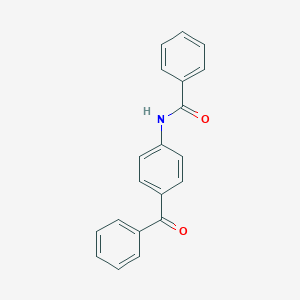
Dipentaeritritol hexaacrilato
Descripción general
Descripción
Dipentaerythritol hexaacrylate (DPHA) is a multifunctional acrylate monomer used in various scientific and industrial applications. It is a high molecular weight, thermally stable, monofunctional acrylate monomer that is used in polymerization, coating, and adhesion applications. DPHA is a versatile material that can be used in a wide range of applications and can be synthesized from various starting materials.
Aplicaciones Científicas De Investigación
Síntesis de Polímeros
DPHA juega un papel significativo en la síntesis de polímeros como los poliacrilatos . Estos polímeros son ampliamente utilizados en recubrimientos, adhesivos y plásticos .
Sistemas de Liberación de Fármacos
DPHA puede usarse para preparar películas delgadas poliméricas nanoporosas/no porosas para sistemas de liberación de fármacos . Estos sistemas pueden controlar la liberación de fármacos, mejorando su eficacia y reduciendo los efectos secundarios.
Ingeniería de Tejidos
En el campo de la ingeniería de tejidos, DPHA se utiliza debido a su biocompatibilidad y capacidad para formar hidrogeles . Estas propiedades lo hacen adecuado para crear andamios que apoyan el crecimiento celular y la regeneración tisular.
Biomateriales
DPHA se utiliza en el desarrollo de biomateriales . Su biocompatibilidad y propiedades mecánicas ajustables lo convierten en una excelente opción para diversas aplicaciones biomédicas.
5. Recubrimientos Curables con UV y Rayos de Electrones El dipentaeritritol acrilatado (DPHA) es un diluyente reactivo multifuncional que se polimeriza cuando se expone a fuentes de radicales libres . Es particularmente útil en recubrimientos y tintas curables con luz ultravioleta (UV) y rayos de electrones (EB) donde se desean una mejor respuesta de curado, dureza y resistencia a rayones/abrasión .
Cristales Líquidos Dispersos en Polímero Holográficos (H-PDLCs)
Uno de los componentes del jarabe de prepolímero para fabricar rejillas H-PDLCs es DPHPA . Estas rejillas tienen aplicaciones en dispositivos ópticos como interruptores, moduladores y sistemas de visualización.
Síntesis de Dipentaeritritol
Dipentaeritritol (DPE) se ha preparado a partir de una suspensión de Pentaeritritol (PE) en sulfolano catalizada por una pequeña cantidad de ácido sulfúrico . DPE es una materia prima atractiva utilizada para la producción de poliésteres, poliéteres, poliuretanos, resinas alquídicas<a aria-label="4: 7. Synthesis of Dipentaerythritol Dipentaerythritol (DPE) has been prepared from a slurry of Pentaerythritol (PE) in sulfolane catalyzed by a low amount of sulfuric acid4" data-citationid="9a6627e3-06ca-8abf-468e-1cc9d5644859-34" h="ID=SERP,5015.1" href="https://hal.science/hal-0304105
Direcciones Futuras
: Ma, J., Dai, Q., Li, X., Zhu, X., Ma, T., Qiao, X., Shen, S., Liu, X. (2017). Dipentaerythritol penta-/hexa-acrylate based-highly cross-linked hybrid monolithic column: Preparation and its applications for ultrahigh efficiency separation of proteins. Anal Chim Acta, 963, 143-152. DOI: 10.1016/j.aca.2017.01.057
Mecanismo De Acción
Target of Action
Dipentaerythritol hexaacrylate primarily targets the formation of polymers . It serves as a polymer-forming monomer and finds extensive use in various applications, including adhesives, coatings, and plastics .
Mode of Action
The mechanism of action of Dipentaerythritol hexaacrylate lies in its capacity to form polymers . When exposed to a base, such as sodium hydroxide, it undergoes a polymerization reaction, leading to the formation of a polymer . This polymer then creates a matrix that can be employed for drug delivery, biomaterials fabrication, or the synthesis of polymers .
Biochemical Pathways
Dipentaerythritol hexaacrylate contributes to the synthesis of polymers like polyacrylates, which are utilized in coatings, adhesives, and plastics . It also facilitates the creation of nanomaterials, including nanoparticles and nanofibers, used in drug delivery and tissue engineering .
Pharmacokinetics
It is known that the compound undergoes a polymerization reaction when exposed to a base . The resulting polymer can then be used in various applications, suggesting that the compound has a significant impact on bioavailability in these contexts.
Result of Action
The primary result of Dipentaerythritol hexaacrylate’s action is the formation of a polymer . This polymer can be used in a variety of applications, including the creation of adhesives, coatings, and plastics . In scientific research, the polymer matrix created by Dipentaerythritol hexaacrylate can be employed for drug delivery, biomaterials fabrication, or the synthesis of polymers .
Action Environment
Dipentaerythritol hexaacrylate is a multifunctional reactive diluent that polymerizes when exposed to sources of free radicals . It is particularly useful in ultraviolet light (UV) and electron beam (EB) curable coatings and inks where improved cure response, hardness, and scratch/abrasion resistance are desired . Therefore, the action, efficacy, and stability of Dipentaerythritol hexaacrylate can be influenced by environmental factors such as light and radiation .
Análisis Bioquímico
Biochemical Properties
Dipentaerythritol hexaacrylate plays a significant role in biochemical reactions, particularly in the formation of high-performance transmissive holographic polymer dispersed liquid crystal systems . It interacts with various enzymes and proteins, facilitating the formation of stable crosslinked networks. The compound’s interaction with siloxane-containing epoxides enhances its performance in these systems . Additionally, dipentaerythritol hexaacrylate’s hydrophobic nature allows it to interact with hydrophobic regions of proteins, potentially affecting their structure and function.
Cellular Effects
Dipentaerythritol hexaacrylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to form stable crosslinked networks can impact cell function by altering the extracellular matrix and cell adhesion properties . This compound may also affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, dipentaerythritol hexaacrylate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s acrylate groups can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. Additionally, dipentaerythritol hexaacrylate can interact with DNA and RNA, affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dipentaerythritol hexaacrylate change over time due to its stability and degradation properties . The compound is relatively stable under room temperature conditions but can degrade when exposed to strong oxidizing agents . Long-term exposure to dipentaerythritol hexaacrylate in in vitro or in vivo studies has shown potential impacts on cellular function, including changes in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of dipentaerythritol hexaacrylate vary with different dosages in animal models. At low doses, the compound may enhance cellular function and promote tissue repair . At high doses, dipentaerythritol hexaacrylate can exhibit toxic or adverse effects, including inflammation and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial.
Metabolic Pathways
Dipentaerythritol hexaacrylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization . The compound can affect metabolic flux and metabolite levels by altering enzyme activity and gene expression. Its interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, dipentaerythritol hexaacrylate is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions, affecting its localization and activity. Additionally, dipentaerythritol hexaacrylate can be transported across cell membranes through passive diffusion or facilitated transport mechanisms.
Subcellular Localization
Dipentaerythritol hexaacrylate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, cytoplasm, or membrane-bound organelles, where it exerts its effects on cellular function. Its interaction with specific proteins and nucleic acids can further influence its activity and function within the cell.
Propiedades
IUPAC Name |
[3-prop-2-enoyloxy-2-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]methyl]-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O13/c1-7-21(29)36-15-27(16-37-22(30)8-2,17-38-23(31)9-3)13-35-14-28(18-39-24(32)10-4,19-40-25(33)11-5)20-41-26(34)12-6/h7-12H,1-6,13-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIAGWXWVAHQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(COCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67653-78-5 | |
| Record name | DPHA homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67653-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60865495 | |
| Record name | Dipentaerythritol hexaacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Other Solid; Water or Solvent Wet Solid | |
| Record name | 2-Propenoic acid, 1,1'-[2-[[3-[(1-oxo-2-propen-1-yl)oxy]-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
29570-58-9 | |
| Record name | Dipentaerythritol hexaacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29570-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipentaerythritol hexaacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029570589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-[2-[[3-[(1-oxo-2-propen-1-yl)oxy]-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipentaerythritol hexaacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[3-[(1-oxoallyl)oxy]-2,2-bis[[(1-oxoallyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPENTAERYTHRITOL HEXAACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJ839PE7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of DPHA?
A1: Dipentaerythritol hexaacrylate has a molecular formula of C25H34O12 and a molecular weight of 526.53 g/mol.
Q2: Is there any spectroscopic data available for DPHA?
A2: While the provided research papers don't delve into detailed spectroscopic characterization, they confirm the successful synthesis and modification of DPHA using techniques like infrared spectroscopy (IR) [, ] and solid-state 29Si nuclear magnetic resonance (NMR) spectroscopy [].
Q3: How does the crosslinking density of DPHA influence the expandable properties of thermoplastic expandable microspheres?
A4: Research indicates that a swelling ratio of approximately 20-25 is crucial for achieving optimal expansion without compromising the structural integrity (collapse or rupture) of thermoplastic expandable microspheres. This emphasizes the importance of controlling the crosslinking density of DPHA during microsphere synthesis. []
Q4: Does DPHA possess any catalytic properties?
A4: The provided research primarily focuses on DPHA's role as a monomer and crosslinking agent in various polymer systems. There is no mention of DPHA exhibiting specific catalytic properties in these studies.
Q5: Have there been any computational studies on DPHA?
A5: The provided research papers do not present any data on computational chemistry studies or modeling specifically focused on DPHA.
Q6: How does altering the structure of DPHA affect its adhesion properties in UV-curable coatings?
A7: While the research doesn't directly modify the DPHA structure, it examines the impact of different polypropylene-acrylic block copolymers (PP-b-PAcs) containing DPHA. The findings suggest that the crystallinity and molecular weight of the PP block significantly influence the compatibility and adhesion properties of the resulting coatings. Lower crystallinity and molecular weight of the PP block generally lead to better compatibility with acrylic monomers and improved adhesion to polypropylene substrates. []
Q7: What strategies are employed to ensure the stability of DPHA-containing formulations?
A8: Research highlights the use of additives like antioxidants (e.g., antioxidant 1035) [] and the importance of uniform dispersion [, , ] in maintaining the stability of DPHA-containing formulations. These strategies aim to prevent premature polymerization and ensure consistent product performance.
Q8: What are some of the applications of DPHA-containing materials?
A9: The research showcases the diverse applications of DPHA. This includes its use in UV-curable coatings for various substrates, including polypropylene [] and glass [, ], as well as its incorporation into waterborne polyurethane emulsions [], printing inks [, , , ], adhesives [, ], hard coatings [, , , ], and antistatic coatings []. DPHA is also explored for its potential in fabricating nanodiamond-based composite monolithic columns for chromatographic separations [] and in developing gel polymer electrolytes for lithium-ion batteries. [, ]
Q9: Are there any viable alternatives or substitutes for DPHA in specific applications?
A12: The research mentions alternative monomers and crosslinking agents depending on the desired properties. For instance, trimethylolpropane triacrylate (TMPTA) [, , , , , ], pentaerythritol triacrylate (PETA) [, , ], and dipropylene glycol diacrylate (DPGDA) [] are explored as potential alternatives or co-monomers in UV-curable formulations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



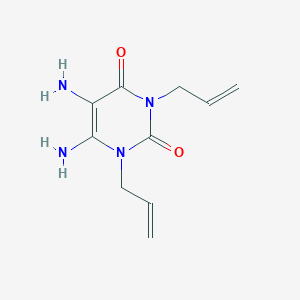


![(3S,8S,9S,10R,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B12293.png)



